

Spectroscopic and Structural Elucidation of 7-Nitroisoindolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Nitroisoindolin-1-one

Cat. No.: B062677

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **7-nitroisoindolin-1-one**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for this specific isomer, this document presents expected spectroscopic values derived from foundational principles and data from analogous compounds. The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure

7-Nitroisoindolin-1-one

- Molecular Formula: $C_8H_6N_2O_3$ [1]
- Molecular Weight: 178.14 g/mol [1][2]
- CAS RN: 169044-97-7 [1]

The structure consists of a bicyclic isoindolinone core with a nitro group substituted at the 7-position of the aromatic ring.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **7-nitroisoindolin-1-one**. These values are predicted based on the analysis of its chemical structure and comparison with related isoindolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2 - 8.5	d	1H	H-6
~7.8 - 8.1	d	1H	H-4
~7.6 - 7.9	t	1H	H-5
~4.5 - 4.8	s	2H	CH ₂ (Position 3)
~8.0 - 9.0 (broad)	s	1H	NH

Solvent: DMSO- d_6

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~168 - 172	C=O (Carbonyl)
~145 - 150	C-7 (C-NO ₂)
~135 - 140	C-7a
~130 - 135	C-5
~125 - 130	C-3a
~120 - 125	C-4
~115 - 120	C-6
~45 - 50	CH ₂ (Position 3)

Solvent: DMSO- d_6

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Medium	N-H Stretch
3000 - 3100	Weak	Aromatic C-H Stretch
2850 - 2950	Weak	Aliphatic C-H Stretch
1680 - 1720	Strong	C=O Stretch (Lactam)
1580 - 1620	Medium	C=C Stretch (Aromatic)
1500 - 1550	Strong	N-O Asymmetric Stretch (NO ₂)
1330 - 1370	Strong	N-O Symmetric Stretch (NO ₂)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z Value	Ion Type
178.04	[M] ⁺ (Molecular Ion)
179.05	[M+H] ⁺ (Protonated Molecule)
201.03	[M+Na] ⁺ (Sodium Adduct)
132.04	[M-NO ₂] ⁺

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis of isoindolinone derivatives are outlined below.

Synthesis of Isoindolin-1-ones

A general and efficient one-pot method for synthesizing isoindolin-1-one derivatives involves the reductive heterocyclization of nitroarenes with o-phthalaldehyde.^[3]

Materials:

- Nitrobenzene derivative (e.g., 2-nitro-m-xylene for a related synthesis)
- o-Phthalaldehyde
- Indium powder
- Acetic acid
- Toluene
- Ethyl acetate (EtOAc)
- 10% aqueous NaHCO_3 solution
- Magnesium sulfate (MgSO_4)

Procedure:

- A mixture of indium powder (4.0 mmol) and acetic acid (10 mmol) in toluene (2 mL) is prepared.
- o-Phthalaldehyde (1.0 mmol) is added to this mixture.
- The corresponding nitrobenzene derivative (1.0 mmol) in toluene (3 mL) is subsequently added.
- The reaction mixture is stirred at reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC).
- The mixture is then diluted with EtOAc (30 mL) and filtered through Celite.
- The filtrate is washed with a 10% aqueous NaHCO_3 solution (30 mL).
- The aqueous layer is extracted three times with EtOAc (30 mL each).
- The combined organic extracts are dried over MgSO_4 , filtered, and concentrated under reduced pressure.

- The resulting crude product is purified by column chromatography on neutral silica gel to yield the isoindolin-1-one product.[3]

Spectroscopic Analysis

NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4][5]

- The sample is dissolved in a deuterated solvent, such as DMSO- d_6 or CDCl_3 .
- Tetramethylsilane (TMS) is used as an internal standard.
- Data is collected at room temperature.

IR Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- The sample can be prepared as a KBr pellet or analyzed as a thin film on NaCl plates.
- The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

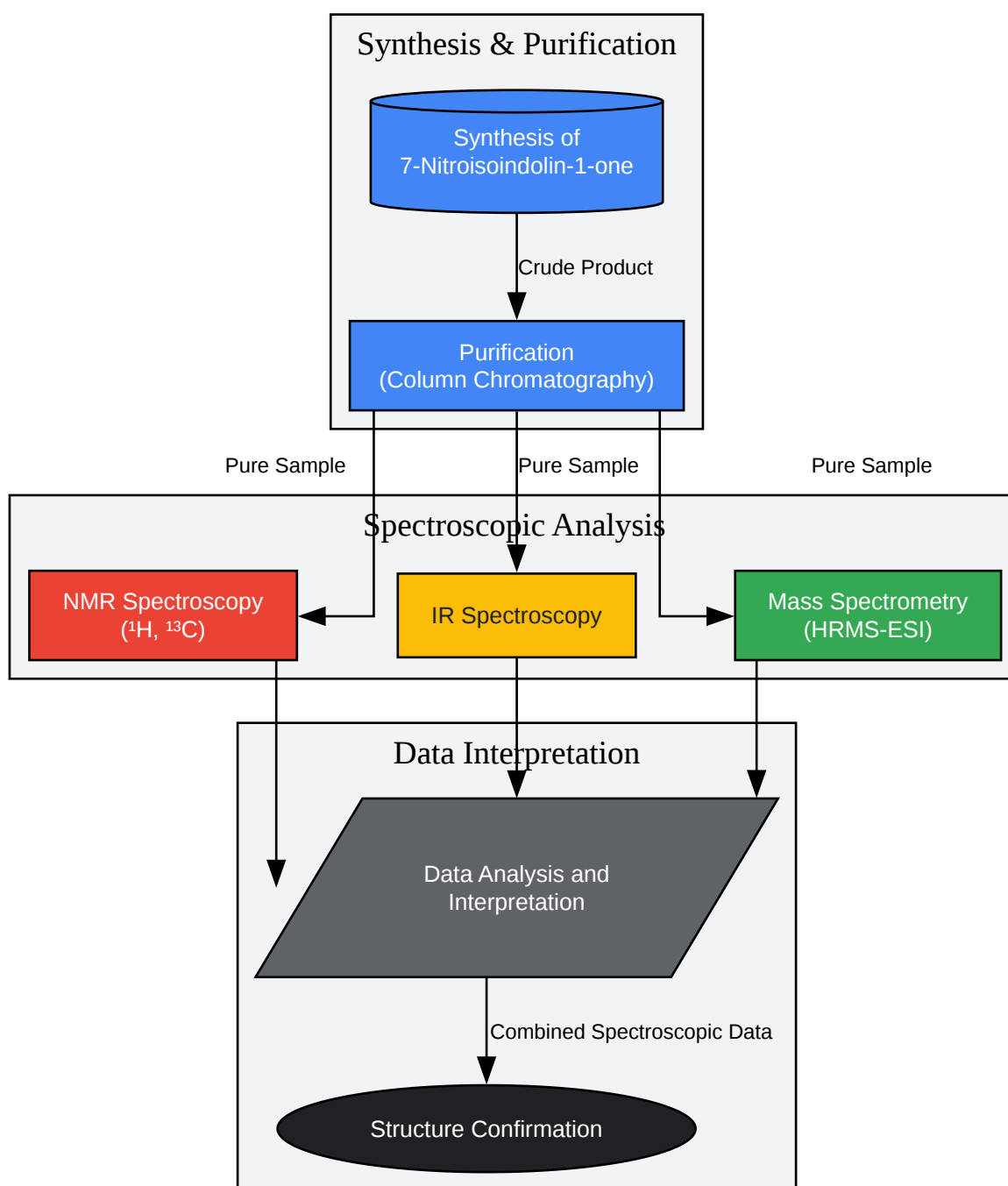
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is often performed using electrospray ionization (ESI) techniques.[4][5]

- The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is infused into the ESI source.
- Data is acquired in positive or negative ion mode, depending on the analyte.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of **7-nitroisoindolin-1-one** using various spectroscopic techniques.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **7-nitroisoindolin-1-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. achmem.com [achmem.com]
- 2. 4-nitro-2,3-dihydro-1H-isoindol-1-one | C₈H₆N₂O₃ | CID 21961387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 7-Nitroisoindolin-1-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062677#7-nitroisoindolin-1-one-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com